Linker Exit Vector Geometry: C5 Linkage Enables Potent Degradation with Minimal Linker Length
The exit vector of the linker from the thalidomide ring (C4 vs C5) significantly impacts ternary complex formation and degradation potency. A structure-activity relationship (SAR) study on AURKA-targeting PROTACs demonstrated that attaching a PEG linker to the 5-position of thalidomide allowed for the identification of a potent degrader (DC50,24h 3.9 nM, Dmax 89%) with a linker as short as 2 PEG units [1]. The structural rationale for this difference is that the C5 vector projects the linker towards the solvent, facilitating a more permissive and efficient ternary complex geometry compared to the sterically more constrained C4 position [2].
| Evidence Dimension | Effect of C4 vs. C5 Linker Attachment on Degradation Potency (DC50) |
|---|---|
| Target Compound Data | Thalidomide-O-acetamido-C5-acid shares the C5 exit vector geometry which has been associated with potent degradation with short, rigid linkers. |
| Comparator Or Baseline | Thalidomide-based PROTACs with a C4 linker exit vector may require longer, more flexible linkers to achieve comparable activity and can exhibit distinct neosubstrate degradation profiles [2]. |
| Quantified Difference | Not quantifiable for this specific compound. For a related PROTAC series, a C5-linked degrader achieved a DC50 of 3.9 nM [1]. |
| Conditions | AURKA-targeting PROTAC series; NGP neuroblastoma cells [1]. Structural comparison of C4 vs C5 vectors using CRBN-pomalidomide-ZNF692 complex (PDB ID 6H0G) [2]. |
Why This Matters
Selecting the C5-linked Thalidomide-O-acetamido-C5-acid directs the linker into a distinct region of chemical space, establishing a specific starting geometry for ternary complex formation that is fundamentally different from C4-linked analogs like Thalidomide-O-acetamido-C4-acid, and may be indispensable for degrading certain targets.
- [1] Rishfi M, Krols S, Martens F, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem, 2023, 247: 115033. View Source
- [2] Annual Reviews. Figure 4: A simple structural explanation for the observed difference in C4 versus C5 exit vector chemistry for thalidomide-based PROTACs. View Source
